molecular formula C6H10ClNO2 B2761768 1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride CAS No. 2287298-72-8

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride

Cat. No. B2761768
CAS RN: 2287298-72-8
M. Wt: 163.6
InChI Key: NHTVWEHDIUFISN-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound . It is a building block that is useful in chemical synthesis . The compound has a molecular weight of 163.6 and its IUPAC name is 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of 1,2,3,6-tetrahydropyridine derivatives has been achieved through various methods. One such method involves a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides . Another method involves acid-promoted condensations of N-[(Z)-3-iodoallyl]-aminoacetaldehydes and hydrazine hydrate followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .


Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be represented by the InChI code: 1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H . The compound has a molecular weight of 163.6 .


Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridine derivatives have been found to undergo various chemical reactions. For instance, they can undergo acid-promoted condensations followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stored at room temperature and shipped at normal temperature .

Scientific Research Applications

Formation of Ene-Endo-Spirocyclic Ammonium Ylids

1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be used to form ene-endo-spirocyclic ammonium ylids . These ylids can undergo [2,3]-sigmatropic rearrangement to form pyrroloazepinones and oxazepinones .

Neurological Research

This compound is a pyridine derivative and dopaminergic neurotoxin, which can be used in neurological research . It can be used to study the effects of microglial innate immune memory .

Parkinson’s Disease Research

1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be used to study the protective effects of phenylpropionamides in Parkinson’s disease mouse models .

Study of Behavioral Disorders

This compound can be used to study behavioral disorders related to neurochemical defects .

Study of Neuroprotection and Neuroinflammation

1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be used to study the effects of treadmill exercise on neuroprotection and neuroinflammation .

Mechanism of Action

While the specific mechanism of action for 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride is not mentioned in the search results, tetrahydropyridines (THPs) in general have been found to possess biologically active properties .

Safety and Hazards

The compound is classified under GHS07 and has a signal word of 'Warning’ . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Tetrahydropyridines (THPs), including 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride, have sparked notable interest as an auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . More innovative methods are being developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities are being determined . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

properties

IUPAC Name

1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTVWEHDIUFISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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